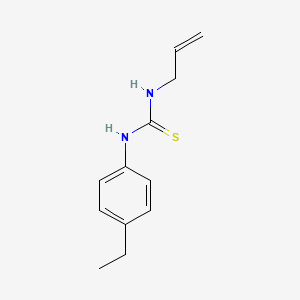

1-烯丙基-3-(4-乙基苯基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

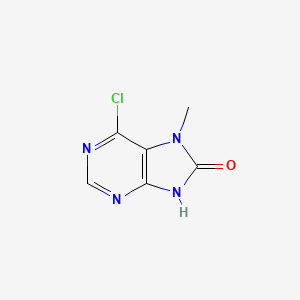

1-Allyl-3-(4-ethylphenyl)thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their versatile applications in organic synthesis, material sciences, and biomedical research. They serve as ligands in coordination chemistry and are used in the synthesis of pharmaceuticals and agrochemicals . Although the specific compound 1-Allyl-3-(4-ethylphenyl)thiourea is not directly mentioned in the provided papers, the related structures and activities of similar thiourea derivatives can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. For example, 1-allyl-3-(2-chlorobenzoyl)thiourea can be synthesized through a modified Schotten-Baumann reaction, which is a nucleophilic substitution reaction of allylthiourea with an acyl chloride . Similarly, the synthesis of 1-allyl 3-(2-pyridyl) 2-thiourea involves the reaction of allyl isothiocyanate with a pyridyl-formic acid . These methods suggest that 1-Allyl-3-(4-ethylphenyl)thiourea could be synthesized through a reaction between an appropriate amine and 4-ethylphenyl isothiocyanate.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was determined using FT-IR, 1H NMR, UV–vis spectra, and XRD, and the results were supported by DFT and HF calculations . The structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea was elucidated using IR, 1H and 13C NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-Allyl-3-(4-ethylphenyl)thiourea.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their reactive functional groups. They can act as ligands to form complexes with metals, as seen in the study of 1-allyl 3-(2-pyridyl) 2-thiourea and its metal complexes . The reactivity of the thiourea group also allows for the formation of heterocyclic compounds and can be involved in the synthesis of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be inferred from spectroscopic and computational studies. For example, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was characterized by its IR, UV, and NBO analysis, and its electronic properties were calculated using DFT . The compound's binding affinity to DNA and its cytotoxicity against cancer cell lines were also assessed, indicating potential biological activity . These properties are crucial for understanding the behavior of thiourea derivatives in various environments and their suitability for different applications.

科学研究应用

化学与配位

“1-烯丙基-3-(4-乙基苯基)硫脲”是一种1-(酰基/芳酰基)-3-(取代)硫脲,其具有多种拓扑结构、结合模式和广谱药理特性,已成为研究人员关注的重点 . 它们在配位化学领域得到了广泛的研究 .

有机转化

酰基硫脲衍生物的反应性已经实现了各种有机转化,从而得到其他具有挑战性的骨架,这对合成化学家而言是一种非常有吸引力的合成杂环核心结构的策略 .

离子传感器和过渡金属提取剂

同一分子框架内同时存在软硬供体使得标题化合物可以作为离子传感器和过渡金属提取剂 . 它们被用作离子选择性电极的离子载体 .

腐蚀抑制剂

1-(酰基/芳酰基)-3-(取代)硫脲也已成为各种领域的热门候选材料,例如腐蚀抑制剂 .

药物

这种有机硫骨架及其衍生的金属配合物的药物化学在当今时代取得了巨大进展 . 它们表现出多种生物活性,如抗肿瘤活性 、抗病毒活性 、抗菌活性 、抗寄生虫活性 、杀虫活性 、除草活性 、杀虫剂和杀菌剂活性 .

分子电子学

安全和危害

未来方向

Thiourea derivatives, including “1-Allyl-3-(4-ethylphenyl)thiourea”, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, future research could focus on exploring these applications further.

属性

IUPAC Name |

1-(4-ethylphenyl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMIIYCIMBHCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)

![6-Methyl-2-[[1-(2-phenylbutanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2549047.png)

![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)